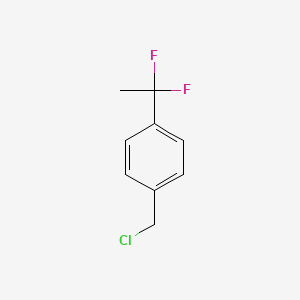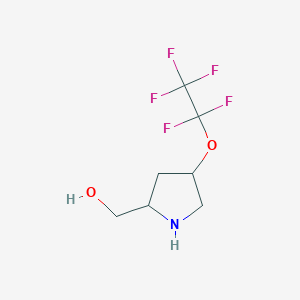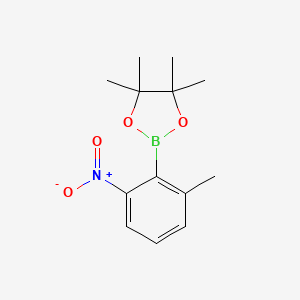
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with a nitro group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: 2-methyl-6-aminophenyl derivatives.
Substitution: Various biaryl compounds.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in various redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the nitro group, making it less reactive in certain redox reactions.
4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: Similar structure but without the nitro group, leading to different reactivity and applications.
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane: Similar but lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro and methyl groups on the phenyl ring. This combination of substituents enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry.
属性
分子式 |
C13H18BNO4 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO4/c1-9-7-6-8-10(15(16)17)11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI 键 |
OXZJHPKPCLIZTQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B11754153.png)
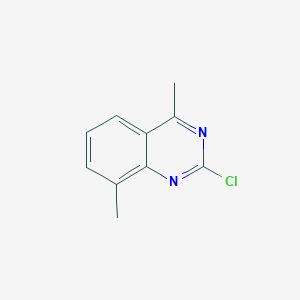
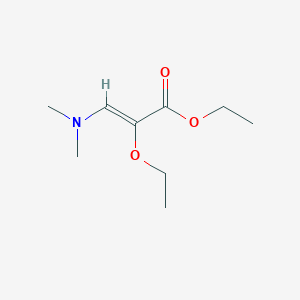
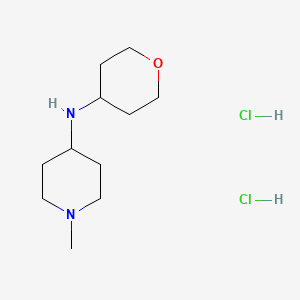
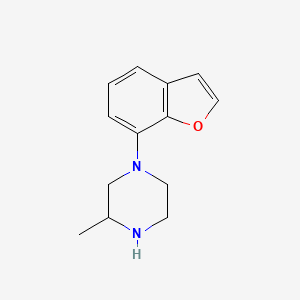
![tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11754188.png)
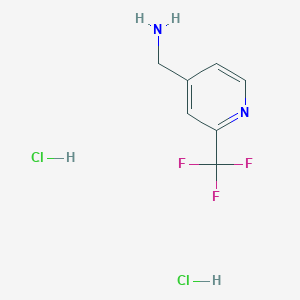
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754197.png)
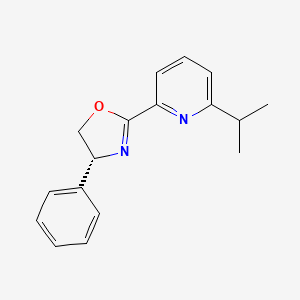
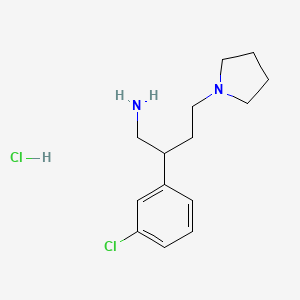
![6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11754206.png)
![3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B11754223.png)
